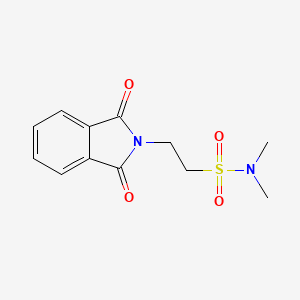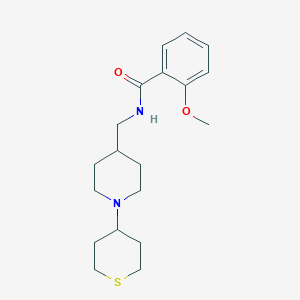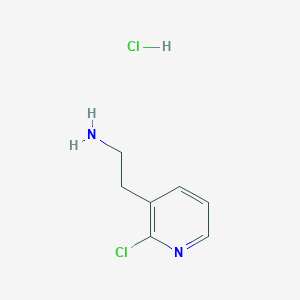![molecular formula C24H27NO B2603995 (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one CAS No. 647031-88-7](/img/structure/B2603995.png)
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one is a synthetic compound that has been studied for its potential applications in various scientific research areas. This compound has a wide range of properties and has been used in various fields such as organic synthesis, pharmaceuticals, and biochemistry. It has been used in the synthesis of various pharmaceuticals, as well as in the development of drugs and drug delivery systems. In addition, it has been studied for its potential applications in biochemistry and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
- Asymmetric 3,5-Bis(arylidene)piperidin-4-one derivatives (BAPs), which include compounds like (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one, have been synthesized and studied for their crystal structures. These compounds are characterized by their double α,β-unsaturated ketone structural characteristics, making them significant in antitumor activity studies (Yao et al., 2018).
Antiarrhythmic Activities
- Research on the antiarrhythmic activities of synthesized tricyclic and tetracyclic thienopyridine derivatives, which include similar compounds, has been conducted. These studies provide insights into the potential therapeutic applications of such compounds in the treatment of arrhythmias (Abdel-Hafez et al., 2009).
Hydrothermal Synthesis
- The hydrothermal synthesis of new compounds using partially or wholly deprotonated analogs of this chemical has been explored. These studies contribute to understanding the physical properties of multicarboxylate ligands-based compounds (Pan et al., 2008).
Biological Evaluation
- Phosphonate derivatives of 3,5-bis(arylidene)-4-piperidinone have been synthesized and evaluated for their biological properties, including anti-inflammatory, antioxidant, anti-proliferative, cytotoxic potential, and antimicrobial activity (Mishra et al., 2020).
Photochromism Studies
- Studies on the photochromic reactions of derivatives of this compound have been conducted, which are significant in the field of materials science (Irie et al., 2000).
Biophotonic Material Research
- The structures and properties of bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone and related compounds have been characterized for their potential use in biophotonic materials, focusing on light absorption and fluorescence characteristics (Nesterov et al., 2003).
Ionic Liquid Properties
- The physicochemical properties of ionic liquids containing analogs of this compound have been investigated, which is crucial for their application in process design (Ibrahim et al., 2016).
Antimycobacterial Activities
- The synthesis and biological evaluation of spiro-piperidin-4-ones, including compounds structurally related to (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one, for their in vitro and in vivo activities against Mycobacterium tuberculosis and multidrug-resistant strains, have been a focus of research (Kumar et al., 2008).
Propiedades
IUPAC Name |
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-4-18-6-10-20(11-7-18)14-22-16-25(3)17-23(24(22)26)15-21-12-8-19(5-2)9-13-21/h6-15H,4-5,16-17H2,1-3H3/b22-14+,23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOUANEPKQSJT-HOFJZWJUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)CC)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)CC)/CN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride](/img/structure/B2603912.png)

![2-chloro-N-[(3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2603915.png)



![4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B2603921.png)


![tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2603925.png)

![Bicyclo[1.1.1]pentan-1-yltrifluoroborate](/img/structure/B2603931.png)
![N-(1,3-Thiazol-2-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2603933.png)
![3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one](/img/structure/B2603934.png)